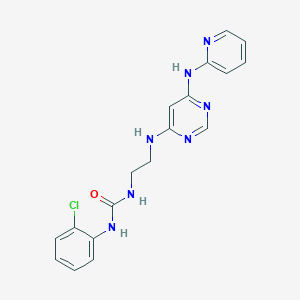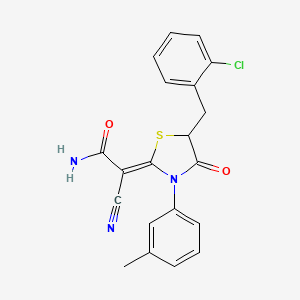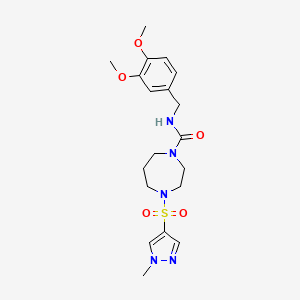
3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiazolidine-2,4-dione and piperidine . Thiazolidine-2,4-dione (TZD) is a pentacyclic moiety that plays a central role in the biological functioning of several essential molecules . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Aplicaciones Científicas De Investigación
Anticancer Potential
FTZD derivatives have attracted attention due to their potential as anticancer agents. Researchers have explored their inhibitory effects on specific cancer cell lines, including breast, lung, and colon cancers. Mechanistically, FTZD compounds interfere with cell cycle progression, induce apoptosis, and inhibit tumor growth. Further studies are needed to optimize their efficacy and minimize side effects .
Anti-Inflammatory and Analgesic Properties
Certain FTZD analogs exhibit anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown promising results. These compounds could serve as potential leads for drug development .
Antimicrobial Activity
Researchers have designed novel FTZD derivatives by combining the piperazin-4-yl moiety with acetyl-thiazolidine-2,4-dione. These analogs demonstrated antimicrobial activity against various pathogens. Computational studies using in silico ADMET tools have also supported their druggability. Further exploration of their pharmacokinetic properties is essential for clinical translation .
Dual Kinase Inhibition
FTZD derivatives have been investigated as dual inhibitors of clinically relevant kinases, such as Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise for targeted cancer therapy, especially in cases of drug resistance .
Spiropiperidines and Condensed Piperidines
Recent advances in FTZD research include the synthesis of spiropiperidines and condensed piperidines. These structural motifs offer diverse chemical space for drug design. Researchers have explored their biological activities, including interactions with specific receptors and enzymes .
Biological Evaluation and Drug Discovery
Scientists continue to evaluate FTZD derivatives for their biological effects. These compounds serve as valuable substrates for the synthesis of biologically active molecules. Their pharmacological potential extends beyond the fields mentioned above, making them an exciting area of study for both novice and experienced researchers .
Mecanismo De Acción
Target of Action
The primary targets of 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
The exact mode of action of 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione It is known that piperidine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
The specific biochemical pathways affected by 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione Piperidine derivatives are known to be involved in a wide range of biological processes .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione It is known that the physicochemical properties of piperidine derivatives can be modified to improve their pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione Piperidine derivatives are known to have a wide range of biological activities .
Propiedades
IUPAC Name |
3-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c17-12-3-1-11(2-4-12)9-14(20)18-7-5-13(6-8-18)19-15(21)10-23-16(19)22/h1-4,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANRGMBVXFDCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2700344.png)


![2-(benzylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2700348.png)
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2700349.png)
![N-(2-ethylphenyl)-2-((3-(2-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2700351.png)



![3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B2700359.png)

![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)
